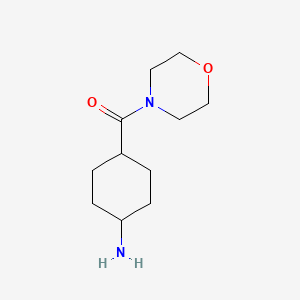
(trans-4-Aminocyclohexyl)-4-morpholinylmethanon
Übersicht
Beschreibung
The compound is a derivative of 4-aminocyclohexanol . Aminocyclohexanol is a type of cyclohexanol, which is a six-membered cyclic compound (cyclohexane) with an alcohol (-OH) group. The “4-amino-” prefix indicates the presence of an amino (-NH2) group on the fourth carbon of the cyclohexane ring .
Synthesis Analysis
The synthesis of 4-aminocyclohexanol isomers has been achieved through a one-pot process involving a keto reductase and an amine transaminase . This process involves the reduction and transamination of a diketone, which can be performed in a one-pot sequential or cascade mode .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-aminocyclohexanol isomers include reduction and transamination . The system is modular and by choosing stereocomplementary amine transaminases, both cis- and trans-4-aminocyclohexanol were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For 4-aminocyclohexanol, it has a molecular weight of 115.17 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von Ambroxolhydrochlorid
(trans-4-Aminocyclohexyl)-4-morpholinylmethanon: ist ein wichtiger Zwischenstoff bei der Synthese von Ambroxolhydrochlorid, einem Medikament, das zur Auflösung von Schleim verwendet wird. Es ist an einer Reaktion mit Buttersäure-(2-Chlorethyl-ester) beteiligt, um Buttersäure-4-Aminocyclohexylester unter Verwendung von Aspergillus niger Lipase als katalytischem Mittel und 2-Methylbutan-2-ol als Lösungsmittel zu erzeugen .
Dopaminrezeptor-Ligand-Medikamente
Die Verbindung ist nützlich bei der Herstellung von Dopaminrezeptor-Ligand-Medikamenten. Dopaminrezeptoren sind an vielen neurologischen Prozessen beteiligt, darunter Bewegung, Kognition, Gedächtnis und Lernen. Anomalien in der Dopaminrezeptor-Signalübertragung können zu neuropsychiatrischen Erkrankungen führen .
Material für die organische Synthese
Als Rohstoff in der organischen Synthese wird This compound verwendet, um verschiedene organische Verbindungen herzustellen. Seine Reaktivität ermöglicht es ihm, ein vielseitiger Baustein für komplexe molekulare Strukturen in der pharmazeutischen Chemie zu sein .
Katalytische Hydrierungsreaktionen
Die Verbindung wird in katalytischen Hydrierungsreaktionen verwendet, einem Prozess, der für die Reduktion oder Sättigung organischer Verbindungen unerlässlich ist. Diese Reaktionen sind in der pharmazeutischen Industrie für die Herstellung einer Vielzahl von Medikamenten von entscheidender Bedeutung .
Neurologische Forschung
Aufgrund seiner Rolle bei der Synthese von Verbindungen, die mit Dopaminrezeptoren interagieren, wird diese Verbindung in der neurologischen Forschung verwendet, um die Auswirkungen von Medikamenten auf verschiedene psychiatrische und neurologische Erkrankungen zu untersuchen .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-aminocyclohexyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGTVZAZLMNSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



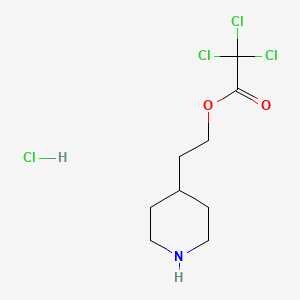
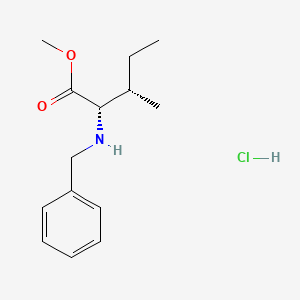
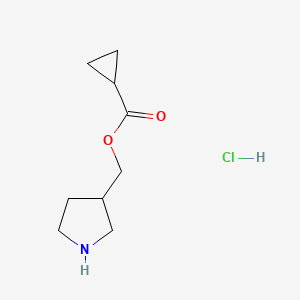



![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

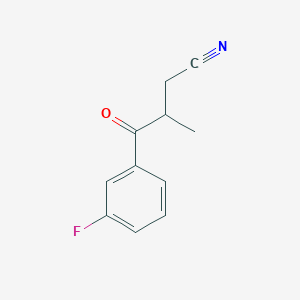
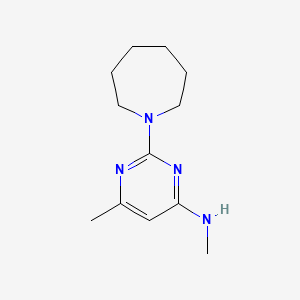
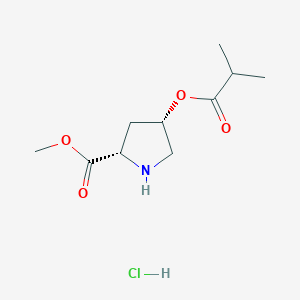
![4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1442861.png)
![(But-2-yn-1-yl)[(6-methylpyridin-2-yl)methyl]amine](/img/structure/B1442863.png)